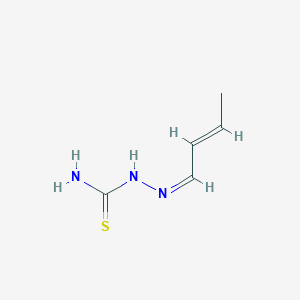
1-(But-2-enylidene)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-enylidene)thiosemicarbazide is a chemical compound belonging to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-(But-2-enylidene)thiosemicarbazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. One common method is the nucleophilic addition of thiosemicarbazide to an α,β-unsaturated carbonyl compound, followed by dehydration to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods for thiosemicarbazides, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-(But-2-enylidene)thiosemicarbazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(But-2-enylidene)thiosemicarbazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(But-2-enylidene)thiosemicarbazide involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins . The compound also inhibits the activity of certain enzymes, such as carbonic anhydrase, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
1-(But-2-enylidene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1,3,4-Thiadiazole derivatives: These compounds also exhibit antimicrobial, anti-inflammatory, and anticancer properties but differ in their chemical structure and specific biological activities.
Thiosemicarbazones: These compounds are structurally similar but have different functional groups, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C5H9N3S |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
[(Z)-[(E)-but-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9)/b3-2+,7-4- |
InChI Key |
OWTTWSQTSRNFHY-SWBALALESA-N |
Isomeric SMILES |
C/C=C/C=N\NC(=S)N |
Canonical SMILES |
CC=CC=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















